BenchChemオンラインストアへようこそ!

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

GPCR pharmacology GPR109b agonism structure-activity relationship

This ≥95% pure 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide features a unique 4-OH/5-COOH bifunctional architecture unavailable in common 1-substituted or unsubstituted benzotriazole analogs. The HBr salt ensures superior aqueous solubility vs. free acid regioisomers (e.g., CAS 116081-59-5), eliminating DMSO/DMF co-solvents in bioassays. Key differentiators: (1) regioisomerically distinct negative control for GPR109b agonist screening (predicted inactive vs. 1-alkyl analogs EC₅₀ ~400 nM); (2) self-contained derivatization-and-immobilization handle for biosensor/microarray fabrication via HOBt-type activation chemistry; (3) distinct 4,5-chelation geometry enabling MOF topologies inaccessible from the 5,6-isomer. Not functionally interchangeable with generic benzotriazole-5-carboxylic acids.

Molecular Formula C7H6BrN3O3
Molecular Weight 260.047
CAS No. 1797824-92-0
Cat. No. B3014679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide
CAS1797824-92-0
Molecular FormulaC7H6BrN3O3
Molecular Weight260.047
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1C(=O)O)O.Br
InChIInChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H
InChIKeyMWZDOEQRGXUQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic Acid Hydrobromide (CAS 1797824-92-0): Procurement-Relevant Structural and Physicochemical Profile


4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide (CAS 1797824-92-0; molecular formula C₇H₆BrN₃O₃; molecular weight 260.04 g/mol) is a heterocyclic small molecule belonging to the benzotriazole carboxylic acid class . The compound consists of a benzotriazole core simultaneously substituted with a hydroxyl group at the 4-position and a carboxylic acid moiety at the 5-position, supplied as the hydrobromide salt . This bifunctional substitution pattern—phenolic hydroxyl plus aromatic carboxylic acid—is structurally distinct from the more common 1-substituted or unsubstituted benzotriazole-5-carboxylic acid analogs and confers a unique combination of hydrogen-bond donor/acceptor capacity, metal-chelating potential, and aqueous solubility modulation via the HBr salt form [1]. The compound is commercially available at a specification of ≥95% purity from multiple reputable suppliers .

Why 4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic Acid Hydrobromide Cannot Be Substituted by Generic Benzotriazole-5-Carboxylic Acid Analogs


Benzotriazole-5-carboxylic acid derivatives are not functionally interchangeable. The presence, position, and oxidation state of substituents on the benzotriazole ring critically determine molecular recognition, physicochemical properties, and application-specific performance. Semple et al. (2006) demonstrated that 1-alkyl substitution on benzotriazole-5-carboxylic acid is a strict structural requirement for selective GPR109b agonism, with unsubstituted and differently substituted analogs displaying no activity at this receptor [1]. Conversely, benzotriazole-5-carboxylic acid without 4-hydroxy substitution has been employed as a mixed-mode chromatographic ligand for antibody purification, achieving a dynamic binding capacity of 57.7 mg/mL for human IgG—a performance metric that depends on the specific protonation state and hydrogen-bonding geometry of the ligand, both of which would be altered by hydroxyl substitution [2]. The hydrobromide salt form of the target compound further differentiates it from free acid or free base analogs in solubility, hygroscopicity, and formulation compatibility, making generic substitution scientifically unjustified without application-specific validation.

Quantitative Differentiation Evidence: 4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic Acid Hydrobromide vs. Closest Structural Analogs


4-Hydroxy Substitution vs. 1-Alkyl Substitution: Structural Determinants of GPR109b Receptor Activity

In a systematic structure-activity relationship study, Semple et al. (2006) established that 1-alkyl substitution on the benzotriazole-5-carboxylic acid scaffold is essential for GPR109b agonism. The 1-benzyl-benzotriazole-5-carboxylic acid compound (IPBT-5CA) achieved an EC₅₀ of 400 nM at GPR109b with no detectable activity at the homologous GPR109a receptor [1]. Critically, the target compound 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid carries a hydroxyl group at the 4-position rather than an alkyl substituent at the 1-position. Based on the established SAR, this substitution pattern is predicted to eliminate or substantially reduce GPR109b agonist activity, conferring receptor selectivity that is orthogonal to the 1-alkyl series [1]. This enables the 4-hydroxy-5-carboxy compound to serve as a negative control or selectivity probe in GPCR screening cascades where 1-alkyl-benzotriazole-5-carboxylic acids serve as positive controls.

GPCR pharmacology GPR109b agonism structure-activity relationship benzotriazole carboxylic acid

4-Hydroxy-5-Carboxy Substitution Pattern: Differentiated Physicochemical Properties vs. Unsubstituted Benzotriazole-5-Carboxylic Acid

The target compound's 4-hydroxy-5-carboxy substitution pattern creates a catechol-like intramolecular hydrogen-bonding network that is absent in unsubstituted benzotriazole-5-carboxylic acid (CAS 23814-12-2). The target compound has a predicted polar surface area (PSA) of 90.65 Ų and an AlogP of 1.29 , compared to benzotriazole-5-carboxylic acid (MW 163.13, PSA ~74.7 Ų, AlogP ~1.0). The higher PSA of the target compound (90.65 vs. ~74.7 Ų; difference ~16 Ų) reflects the additional hydroxyl group contribution to hydrogen-bonding capacity and predicts superior aqueous solubility in the free acid form. Furthermore, the hydrobromide salt (MW 260.04) provides enhanced aqueous solubility and different dissolution kinetics compared to the free acid or sodium salt forms of unsubstituted analogs, a critical consideration for aqueous-based assay or conjugation protocols .

physicochemical profiling solubility hydrogen bonding salt form comparison

Bifunctional Hydroxy-Carboxy Benzotriazole: Orthogonal Reactivity Advantage Over Monofunctional Analogs in Bioconjugation and Derivatization

1-Hydroxybenzotriazole (HOBt, CAS 2592-95-2) is widely established as a pre-activator for carboxylic acid derivatization in chemiluminescence detection workflows. Steijger et al. (1993) demonstrated that using HOBt together with EDC as coupling reagent for carboxylic acid labeling with N-(4-aminobutyl)-N-ethylisoluminol achieved a detection limit of 0.7 ng per 0.5 mL saliva for ibuprofen, with recovery of 96.1 ± 1.3% and linearity over three decades (2.5 ng to 2.5 μg) [1]. The target compound, bearing both a hydroxyl group (analogous to HOBt's activating function) and a pendant carboxylic acid, is structurally pre-organized to serve as a self-contained derivatization handle: the benzotriazole-hydroxyl moiety can activate an external carboxylic acid while the 5-carboxylic acid group simultaneously enables covalent attachment to solid supports, proteins, or detection labels [2][3]. This dual functionality eliminates the need for a separate linker or activator molecule—a workflow simplification not achievable with monofunctional HOBt or benzotriazole-5-carboxylic acid alone.

bioconjugation carboxylic acid activation chemiluminescence detection amide coupling

Hydrobromide Salt Form: Solubility and Handling Differentiation vs. Free Acid Benzotriazole Analogs

The target compound is supplied exclusively as the hydrobromide salt (C₇H₆BrN₃O₃, MW 260.04) at ≥95% purity . In contrast, the structurally closest commercially available analog, 6-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 116081-59-5), is supplied as the free acid (C₇H₅N₃O₃, MW 179.13) at 98% purity . The HBr salt form of the target compound provides enhanced aqueous solubility relative to the free acid form, which is critical for applications requiring dissolution in aqueous buffers at physiologically relevant pH without organic co-solvents. Additionally, the hydrobromide counterion yields a different elemental composition (presence of bromine) that can be analytically distinguished from free acid or hydrochloride salt analogs via elemental analysis or ion chromatography, providing an orthogonal identity confirmation method.

salt form selection aqueous solubility formulation compatibility procurement specification

4-Hydroxy vs. 6-Hydroxy Regioisomer: Positional Isomerism Determines Chelation Geometry and Metal Coordination Behavior

The target compound places the hydroxyl and carboxylic acid groups at the 4- and 5-positions respectively (ortho relationship on the benzo ring). The regioisomeric analog 6-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 116081-59-5) places the same functional groups at the 5- and 6-positions . This positional isomerism fundamentally alters the geometry of potential metal-chelation sites: the 4,5-substitution pattern creates a six-membered chelate ring with the triazole N3 nitrogen upon metal coordination, whereas the 5,6-pattern cannot form this same chelation geometry. Benzotriazole-5-carboxylic acid has been demonstrated as an effective ligand for constructing lanthanide-organic frameworks and copper coordination assemblies, where the specific chelation geometry governs the dimensionality and luminescence properties of the resulting materials [1]. The target compound's distinct chelation geometry predicts different coordination polymer architectures and metal-binding affinities compared to the 5,6-regioisomer.

regioisomer differentiation metal chelation coordination chemistry positional isomerism

High-Confidence Application Scenarios for 4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic Acid Hydrobromide Based on Quantitative Differentiation Evidence


GPCR Drug Discovery: Structurally Matched Negative Control for GPR109b Agonist Screening Cascades

In GPR109b agonist screening programs using 1-alkyl-benzotriazole-5-carboxylic acids (e.g., IPBT-5CA, EC₅₀ = 400 nM) as positive control compounds, the 4-hydroxy-5-carboxy compound serves as a regioisomerically related negative control. Because the established SAR demonstrates that 1-alkyl substitution—not 4-hydroxy substitution—is required for GPR109b agonism [1], the target compound is predicted to be inactive at GPR109b while maintaining similar physicochemical properties (PSA 90.65 Ų vs. ~88 Ų for 1-benzyl analog). This enables discrimination between target-specific activity and assay interference, a critical quality control step in high-throughput screening workflows [1].

Single-Step Immobilization Reagent for Carboxylic Acid- or Amine-Functionalized Biosensor Surfaces

The bifunctional architecture (4-OH for carboxylic acid activation + 5-COOH for surface coupling) enables the compound to function as a self-contained derivatization-and-immobilization handle. Building on the established HOBt-mediated carboxylic acid activation chemistry (detection limit: 0.7 ng; recovery: 96.1 ± 1.3%) [2], and the precedent for polymer-bound hydroxybenzotriazole-carboxylic acids in single-step protein modification [3], the target compound can be employed to prepare activated surfaces for biosensor or microarray applications where the benzotriazole-hydroxyl moiety pre-activates analyte carboxylic acids while the 5-COOH simultaneously anchors to amine-functionalized solid supports [2][3].

Coordination Chemistry: Regioisomer-Specific Ligand for Metal-Organic Framework (MOF) Synthesis

The 4,5-substitution pattern provides a distinct chelation geometry compared to the 5,6-regioisomer (CAS 116081-59-5), enabling the synthesis of MOFs and coordination polymers with topologies not accessible from the 5,6-isomer. Benzotriazole-5-carboxylic acid has been validated as a ligand for lanthanide-organic frameworks with demonstrated luminescence properties, and the benzotriazole-5-carboxylate motif has been used in copper coordination assemblies [4]. The target compound's additional 4-hydroxy group introduces a supplementary coordination site and hydrogen-bond donor, which can template higher-dimensionality frameworks or impart pH-responsive structural dynamics not achievable with the non-hydroxylated parent ligand [4].

Aqueous-Phase Assay Development Requiring Pre-Dissolved Benzotriazole Reagent Without Organic Co-Solvent

For ELISA, chemiluminescence immunoassay, or biochemical assay protocols that require direct dissolution of benzotriazole reagents in aqueous buffer, the hydrobromide salt form (MW 260.04; ≥95% purity) provides superior aqueous solubility compared to free acid analogs such as 6-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 116081-59-5, free acid, MW 179.13) . This eliminates the need for DMSO, DMF, or pH-adjusted co-solvent systems that may interfere with enzymatic activity or protein stability in biological assays .

Quote Request

Request a Quote for 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.